Thalassospiramide A Thalassospiramide A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1918529
InChI: InChI=1S/C48H75N7O13/c1-9-10-11-12-13-14-15-16-38(60)50-35(26-57)44(63)54-42(29(4)5)46(65)51-34(25-56)37(59)24-40(62)53-41(28(2)3)45(64)49-32-19-22-39(61)52-43(30(6)7)47(66)55(8)36(48(67)68-27-32)23-31-17-20-33(58)21-18-31/h14-15,17-22,28-30,32,34-37,41-43,56-59H,9-13,16,23-27H2,1-8H3,(H,49,64)(H,50,60)(H,51,65)(H,52,61)(H,53,62)(H,54,63)/b15-14-,22-19+/t32-,34+,35+,36+,37+,41+,42+,43+/m1/s1
SMILES:
Molecular Formula: C48H75N7O13
Molecular Weight: 958.1 g/mol

Thalassospiramide A

CAS No.:

Cat. No.: VC1918529

Molecular Formula: C48H75N7O13

Molecular Weight: 958.1 g/mol

* For research use only. Not for human or veterinary use.

Thalassospiramide A -

Specification

Molecular Formula C48H75N7O13
Molecular Weight 958.1 g/mol
IUPAC Name (Z)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1,3-dihydroxy-5-[[(2S)-1-[[(3S,6S,9E,11R)-3-[(4-hydroxyphenyl)methyl]-4-methyl-2,5,8-trioxo-6-propan-2-yl-1-oxa-4,7-diazacyclododec-9-en-11-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]dec-3-enamide
Standard InChI InChI=1S/C48H75N7O13/c1-9-10-11-12-13-14-15-16-38(60)50-35(26-57)44(63)54-42(29(4)5)46(65)51-34(25-56)37(59)24-40(62)53-41(28(2)3)45(64)49-32-19-22-39(61)52-43(30(6)7)47(66)55(8)36(48(67)68-27-32)23-31-17-20-33(58)21-18-31/h14-15,17-22,28-30,32,34-37,41-43,56-59H,9-13,16,23-27H2,1-8H3,(H,49,64)(H,50,60)(H,51,65)(H,52,61)(H,53,62)(H,54,63)/b15-14-,22-19+/t32-,34+,35+,36+,37+,41+,42+,43+/m1/s1
Standard InChI Key MGOHJFNPHUCXQI-GXZBMJRDSA-N
Isomeric SMILES CCCCCC/C=C\CC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@H]\1COC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)/C=C1)C(C)C)C)CC2=CC=C(C=C2)O)O
Canonical SMILES CCCCCCC=CCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(CC(=O)NC(C(C)C)C(=O)NC1COC(=O)C(N(C(=O)C(NC(=O)C=C1)C(C)C)C)CC2=CC=C(C=C2)O)O

Introduction

Chemical Structure and Properties

Thalassospiramide A is characterized by a complex molecular structure with the chemical formula C54H79N7O13 and a molecular weight of 1034.2 g/mol . It is classified as a cyclodepsipeptide, featuring a distinctive 12-membered ring system that contains an α,β-unsaturated carbonyl moiety . This structural element has been identified as the pharmacologically active functional group that distinguishes thalassospiramides from other known calpain inhibitors .

The full chemical name of Thalassospiramide A is (Z)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1,3-dihydroxy-5-[[(2S)-1-[[(3S,6S,11R)-3-[(4-hydroxyphenyl)methyl]-4-methyl-2,5,8-trioxo-6-propan-2-yl-1-oxa-4,7-diazacyclododec-9-en-11-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]dec-3-enamide . The structure notably contains N-methyltyrosine, which forms part of the critical 12-membered lactone ring that is common to all thalassospiramide derivatives .

Structurally, Thalassospiramide A features a standard amino acid residue at position one, which distinguishes it from Thalassospiramide B that incorporates a statine-like amino acid (4-amino-3-hydroxy-5-phenylpentanoic acid) at this position . The compound typically includes a 3-Z-decenyl lipid residue, although this feature can be saturated in several variants .

Biological Sources and Production

Thalassospiramide A is produced by marine α-proteobacteria, primarily from the genera Thalassospira and Tistrella . The compound was first identified and isolated from Thalassospira sp. CNJ-328 , but subsequent research has discovered its production in several other bacterial strains including:

  • Thalassospira sp. TrichSKD10

  • Tistrella mobilis KA081020-065

  • Tistrella bauzanensis TIO7329

These bacteria are predominantly of marine origin, with isolates obtained from various oceanic regions including the Red Sea and the Pacific Ocean . Interestingly, research has shown that Thalassospiramide A production can be significantly increased by iron supplementation of the growth media, suggesting that iron plays a regulatory role in its biosynthesis .

Biosynthetic Pathways

The biosynthesis of Thalassospiramide A involves a complex hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system . Genomic sequence analysis of thalassospiramide-producing microbes has revealed genus-specific biosynthetic gene clusters that encode the necessary enzymatic machinery for thalassospiramide assembly .

The biosynthetic process begins with the incorporation of an N-terminal amino acid residue. Thalassospiramide A can incorporate serine, phenylalanine, or tyrosine as the first amino acid residue . The pathway involves a primary condensation domain (CS) consistent with the N-acylation of the N-terminal amino acid, a feature common in lipopeptide biosynthesis .

One of the most notable aspects of thalassospiramide biosynthesis is the apparent mismatch between the number of biosynthetic modules present in the synthetase and the number of amino acid residues in the final products. This discrepancy suggests that structural diversity in thalassospiramides arises from a complex sequence of reactions involving:

  • Amino acid substrate channeling

  • Enzymatic multi-module skipping

  • Module iteration

Pharmacological Activities

Calpain Inhibition

Thalassospiramide A exhibits potent inhibitory activity against human calpain 1 protease with an IC50 value of 56.5 ± 2.4 nM . This places it among the most potent calpain inhibitors of natural origin . The mechanism of action involves the covalent binding of the α,β-unsaturated carbonyl moiety in the 12-membered ring to the thiol group of calpain's catalytic Cys115 residue through a Michael 1,4-addition reaction .

This mechanism distinguishes thalassospiramides from classic calpain inhibitors, which typically feature electrophilic "warheads" targeting the enzyme's active site . Structure-activity relationship studies have confirmed that the rigid 12-membered ring containing the α,β-unsaturated carbonyl group is essential for biological activity, as chemical modification of this moiety results in significant loss of inhibitory potency .

Table 1 below presents the calpain 1 inhibitory activity of Thalassospiramide A compared to other thalassospiramide analogues:

CompoundIC50 (nM)
Thalassospiramide A (1)56.5 ± 2.4
Thalassospiramide A1 (3)42.3 ± 42.3
Thalassospiramide B (2)29.0 ± 2.0
Thalassospiramide C (7)3.4 ± 1.2
Thalassospiramide D1 (15)34.7 ± 2.5
Thalassospiramide E1 (10)20.9 ± 1.6
Positive control- Z-Leu-Leu-Tyr-fluoromethylketone16.2 ± 2.2

Table 1: Calpain 1 inhibitory activity of various thalassospiramides and a positive control

Anti-inflammatory Properties

Thalassospiramide A has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells, with an IC50 value of 16.4 μM . This inhibitory effect on NO production suggests potential applications in treating inflammatory conditions.

Interestingly, Thalassospiramide D showed more potent inhibition of NO production than Thalassospiramide A, with an IC50 value of 4.8 μM compared to 16.4 μM for Thalassospiramide A . This indicates that structural variations within the thalassospiramide family can significantly influence anti-inflammatory potency.

Structure-Activity Relationships

Analysis of structure-activity relationships among thalassospiramides has provided valuable insights into the structural features essential for their biological activities. Key findings include:

  • The 12-membered ring system with its α,β-unsaturated carbonyl moiety is crucial for calpain inhibition, serving as the pharmacologically active functional group .

  • Chemical modification studies have confirmed that saturation of the double bond in the α,β-unsaturated amide results in complete loss of inhibitory activity, supporting the hypothesis that this structural feature is essential for calpain binding .

  • Variations in the N-terminal amino acid residue and the acylpeptide side chain length influence inhibitory potency, as evidenced by the different IC50 values observed among thalassospiramide analogues .

  • Truncated variants such as Thalassospiramide C exhibit enhanced potency, suggesting that the lipopeptide side chain length affects interaction with binding regions in the calpain enzyme .

  • The lipid tail component appears to have limited influence on calpain inhibitory activity, as natural thalassospiramide analogues with different acyl side chains maintain similar levels of bioactivity .

Molecular modeling studies have further revealed that Thalassospiramide C, which experimentally demonstrated the greatest potency, reaches the critical Cys115 residue of calpain over the shortest distance, has the lowest docking energy, and experiences the largest number of favorable binding conformations .

Comparison with Other Thalassospiramides

Thalassospiramide A belongs to an extended family of thalassospiramide molecules, which can be classified into six structural subgroups based on distinguishing features:

  • A-group: Contains standard amino acids at the N-terminal position

  • B-group: Features statine-like amino acids at the N-terminal position

  • C-group: Truncated variants lacking specific structural units

  • D-group: Truncated variants with statine-like N-terminal residues

  • E-group: Elongated variants with duplicated structural units

  • F-group: Elongated variants with statine-like N-terminal residues

Thalassospiramide A specifically belongs to the A-group and serves as a prototype for this structural class. The structural diversity within the thalassospiramide family ranges from the 803.4 Da Thalassospiramide C to the 1291.7 Da Thalassospiramide F .

A particularly unique member of the family is Thalassospiramide G, which incorporates unusual γ-amino acids such as 4-amino-5-hydroxy-penta-2-enoic acid (AHPEA), 4-amino-3,5-dihydroxy-pentanoic acid (ADPA), and 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) . The AIEN moiety is especially rare, having been reported only once previously in a natural product from seaweed .

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